Welcome to the BenchChem Online Store!
molecular formula C5H13ClN2O2S B1374252 (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride CAS No. 651056-84-7

(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Cat. No. B1374252
M. Wt: 200.69 g/mol
InChI Key: FNZSDPRWSRHDQD-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08329699B2

Procedure details

In a 10 mL round-bottomed flask, (1-methanesulfonyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (0.18 g, 0.68 mmol) was dissolved in 1.0 M hydrogen chloride solution in MeOH (3.2 mL, 3.2 mmol). The reaction mixture was stirred at 50° C. for 3 h then cooled to room temperature and concentrated to afford 137 mg of 1-methanesulfonyl-pyrrolidin-3-ylamine hydrochloride as a light yellow solid which was used without further purification.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:12][CH2:11][N:10]([S:13]([CH3:16])(=[O:15])=[O:14])[CH2:9]1)(C)(C)C.CO.[ClH:20]>>[ClH:20].[CH3:16][S:13]([N:10]1[CH2:11][CH2:12][CH:8]([NH2:7])[CH2:9]1)(=[O:15])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CN(CC1)S(=O)(=O)C)=O
Name
Quantity
3.2 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)N1CC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08329699B2

Procedure details

In a 10 mL round-bottomed flask, (1-methanesulfonyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (0.18 g, 0.68 mmol) was dissolved in 1.0 M hydrogen chloride solution in MeOH (3.2 mL, 3.2 mmol). The reaction mixture was stirred at 50° C. for 3 h then cooled to room temperature and concentrated to afford 137 mg of 1-methanesulfonyl-pyrrolidin-3-ylamine hydrochloride as a light yellow solid which was used without further purification.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:12][CH2:11][N:10]([S:13]([CH3:16])(=[O:15])=[O:14])[CH2:9]1)(C)(C)C.CO.[ClH:20]>>[ClH:20].[CH3:16][S:13]([N:10]1[CH2:11][CH2:12][CH:8]([NH2:7])[CH2:9]1)(=[O:15])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CN(CC1)S(=O)(=O)C)=O
Name
Quantity
3.2 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)N1CC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.